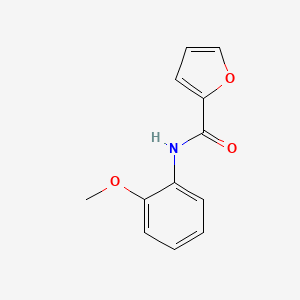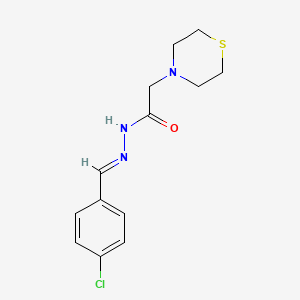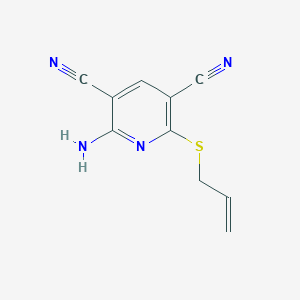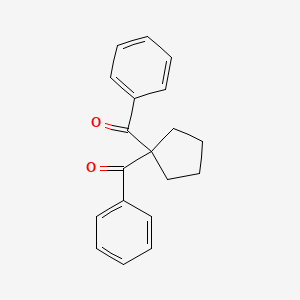![molecular formula C16H23NO9 B3836325 2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE](/img/structure/B3836325.png)
2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE
Overview
Description
2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE is a complex organic compound featuring a unique oxazolo-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with methyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine to form the oxazolo-oxazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit nitric oxide production by interacting with specific enzymes involved in the nitric oxide synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
2,3-Diethyl-5-methylpyrazine: A related compound with a pyrazine ring system.
Oxazole derivatives: Compounds with similar oxazole ring structures but different substituents.
Uniqueness
2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3a-O,5-O-diethyl 2-O-methyl 4-(2-oxopropyl)-2,3,4,5-tetrahydro-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3a,5-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO9/c1-5-23-14(20)12-10(7-9(3)18)16(15(21)24-6-2)8-11(13(19)22-4)25-17(16)26-12/h10-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXUCOCTXUUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2(CC(ON2O1)C(=O)OC)C(=O)OCC)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S,4R)-1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3836247.png)



![3-bromo-N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B3836281.png)
![N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline](/img/structure/B3836290.png)
![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![5-Ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene](/img/structure/B3836311.png)
![3,5-Dibromo-N'-[(E)-[4-(diethylamino)phenyl]methylidene]-2-hydroxybenzohydrazide](/img/structure/B3836328.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3836330.png)


![2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide](/img/structure/B3836338.png)

